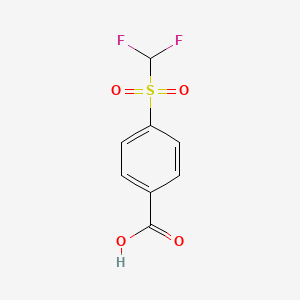

4-(Difluoro-methanesulfonyl)-benzoic acid

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

Benzoic acid and its derivatives are a cornerstone in the fields of organic and medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds. calpaclab.comariboreagent.com Their prevalence in natural products and synthetic drugs underscores their importance. calpaclab.comariboreagent.com In modern drug discovery, the benzoic acid moiety is frequently utilized as a foundational structure to develop new therapeutic agents, including those with anticancer and antimicrobial properties. calpaclab.comchemicalbook.com The ability to readily modify the benzene (B151609) ring and the carboxylic acid group allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. calpaclab.com

Significance of Fluorinated Sulfonyl Moieties in Contemporary Chemical Science

The introduction of fluorine-containing functional groups into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. Among these, fluorinated sulfonyl moieties, such as the difluoromethanesulfonyl group, have garnered significant attention. This group can act as a bioisostere for other functional groups and can modulate the acidity and lipophilicity of a molecule. nih.gov The strong electron-withdrawing nature of the sulfonyl group, combined with the high electronegativity of fluorine atoms, significantly influences the electronic properties of the parent molecule, impacting its reactivity and biological interactions.

Research Trajectories for 4-(Difluoro-methanesulfonyl)-benzoic acid within Chemical Discovery

Current research on this compound indicates its primary role as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its structural features make it a valuable building block in the development of novel therapeutic agents. Future research is anticipated to focus on several key areas:

Exploration of Novel Biological Activities: While preliminary studies have suggested potential antimicrobial and anticancer applications, further investigations are needed to fully elucidate its spectrum of biological activity.

Development of New Synthetic Methodologies: The synthesis of this compound can be further optimized to improve yield, reduce costs, and enhance safety for industrial-scale production.

Structure-Activity Relationship (SAR) Studies: As a versatile scaffold, this compound will likely be central to SAR studies aimed at designing more potent and selective drugs by modifying its structure.

Application in Materials Science: The unique electronic properties conferred by the difluoromethanesulfonyl group could be exploited in the development of novel polymers and other advanced materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4837-22-3 | calpaclab.comchemicalbook.com |

| Molecular Formula | C₈H₆F₂O₄S | calpaclab.comchemicalbook.com |

| Molecular Weight | 236.19 g/mol | chemicalbook.com |

| Appearance | White to off-white crystalline solid | nih.gov |

| Melting Point | 238 °C | chemicalbook.com |

| Boiling Point (Predicted) | 416.0 ± 45.0 °C | chemicalbook.com |

| Density (Predicted) | 1.523 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 3.34 ± 0.10 | chemicalbook.com |

| Solubility | Soluble in DMSO and Methanol |

Detailed Research Findings

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the difluoromethanesulfonyl group onto a benzoic acid precursor. A common synthetic route is the reaction of 4-carboxybenzenesulfonyl chloride with a source of difluoromethane (B1196922) in the presence of a base. The reactivity of this compound is characterized by the interplay between the electron-withdrawing difluoromethanesulfonyl group and the carboxylic acid functionality. The sulfonyl group enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The compound can undergo reactions at both the carboxylic acid group (e.g., esterification, amidation) and potentially at the sulfonyl group under specific conditions.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic triplet for the proton of the CHF₂ group, coupled to the two fluorine atoms. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carboxyl carbon, and the carbon of the difluoromethyl group, which would exhibit coupling with the attached fluorine atoms.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the O-H stretching of the acid (often broad due to hydrogen bonding), and the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group. docbrown.inforesearchgate.netresearchgate.net Vibrations associated with the C-F bonds would also be present. nist.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups such as COOH and SO₂CHF₂.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPZRESURWVHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390904 | |

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-22-3 | |

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Difluoro Methanesulfonyl Benzoic Acid and Its Advanced Congeners

Retrosynthetic Analysis and Key Precursors for 4-(Difluoro-methanesulfonyl)-benzoic acid

A retrosynthetic analysis of 4-(difluoromethanesulfonyl)-benzoic acid reveals several potential disconnection points, leading to a variety of accessible starting materials. The primary disconnections involve the formation of the carbon-sulfur bond and the introduction of the difluoromethylene group.

One logical disconnection is at the aryl-sulfur bond. This suggests a precursor such as a 4-halobenzoic acid derivative which can undergo coupling with a difluoromethanesulfinate salt. Alternatively, a 4-sulfobenzoic acid derivative could serve as a precursor, requiring subsequent manipulation of the sulfonic acid group.

Another key disconnection is at the sulfur-difluoromethylene bond. This approach would start with a 4-(thio)benzoic acid derivative, which would then be difluoromethylated. Subsequent oxidation of the resulting sulfide (B99878) would yield the target sulfone.

Based on these analyses, the key precursors for the synthesis of 4-(difluoromethanesulfonyl)-benzoic acid can be identified as:

4-Halobenzoic acids and their esters: Commercially available and readily prepared starting materials for nucleophilic substitution and cross-coupling reactions.

4-Sulfobenzoic acid and its derivatives: Can be converted to sulfonyl chlorides for subsequent reactions.

Difluoromethanesulfonyl chloride: A key reagent for introducing the difluoromethanesulfonyl group.

Sodium difluoromethanesulfinate: A nucleophilic reagent for cross-coupling reactions.

Difluorocarbene precursors: Such as sodium chlorodifluoroacetate, which can be used for the difluoromethylation of sulfur nucleophiles.

Direct Synthesis Routes to this compound

Direct electrophilic aromatic substitution on benzoic acid to introduce a sulfonyl group at the para-position is challenging. The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution reactions. Therefore, direct Friedel-Crafts sulfonylation of benzoic acid would be expected to yield the meta-substituted product in low yield.

To achieve para-substitution, a workaround strategy is required. One approach involves the use of a para-directing protecting group or the synthesis from a para-substituted precursor. For instance, starting with a para-substituted toluene (B28343) derivative, followed by oxidation of the methyl group to a carboxylic acid at a later stage, can ensure the desired regiochemistry.

Nucleophilic aromatic substitution (SNA) offers a more direct route to the para-substituted product. This approach typically involves the reaction of a 4-halobenzoic acid, particularly 4-fluorobenzoic acid or 4-chlorobenzoic acid, with a suitable difluoromethanethiolate nucleophile. The presence of the electron-withdrawing carboxylate group activates the ring towards nucleophilic attack, facilitating the displacement of the halide.

The general reaction is as follows:

Subsequent oxidation of the resulting 4-((difluoromethyl)thio)benzoic acid would yield the final product. To avoid potential side reactions with the carboxylic acid group, the reaction is often carried out on the corresponding ester, followed by hydrolysis.

| Starting Material | Nucleophile | Conditions | Product |

| Methyl 4-fluorobenzoate | Sodium difluoromethanethiolate | Polar aprotic solvent (e.g., DMF, DMSO), heat | Methyl 4-((difluoromethyl)thio)benzoate |

| Ethyl 4-chlorobenzoate | Potassium difluoromethanethiolate | Phase-transfer catalyst, elevated temperature | Ethyl 4-((difluoromethyl)thio)benzoate |

The oxidation of a sulfide to a sulfone is a common and generally high-yielding transformation. In the context of synthesizing 4-(difluoromethanesulfonyl)-benzoic acid, this step would follow the introduction of the difluoromethylthio group onto the benzoic acid scaffold.

The precursor, 4-((difluoromethyl)thio)benzoic acid or its ester, can be oxidized using a variety of oxidizing agents. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone without over-oxidation or degradation of other functional groups.

| Substrate | Oxidizing Agent | Solvent | Temperature | Product |

| 4-((Difluoromethyl)thio)benzoic acid | Hydrogen Peroxide (30%) | Acetic Acid | Room Temperature to 60 °C | This compound |

| Methyl 4-((difluoromethyl)thio)benzoate | m-CPBA | Dichloromethane | 0 °C to Room Temperature | Methyl 4-(difluoro-methanesulfonyl)-benzoate |

Modern cross-coupling methodologies provide a powerful tool for the formation of the crucial carbon-sulfur bond. Copper-catalyzed cross-coupling reactions are particularly effective for the sulfonylation of aryl halides. In this approach, a 4-halobenzoic acid derivative can be coupled with a difluoromethanesulfinate salt, such as sodium difluoromethanesulfinate (HCF₂SO₂Na).

This method offers a direct route to the sulfone without the need for a separate oxidation step. The reaction is typically tolerant of a wide range of functional groups.

| Aryl Halide | Sulfinate Salt | Catalyst | Ligand | Solvent | Temperature |

| 4-Iodobenzoic acid | Sodium difluoromethanesulfinate | CuI | L-proline or DMEDA | DMSO | 110 °C |

| Methyl 4-bromobenzoate | Sodium difluoromethanesulfinate | Cu(I) salt | Phenanthroline derivative | DMF | 100-120 °C |

The introduction of the difluoromethane (B1196922) group is a key step in the synthesis. This can be achieved through several methods, depending on the chosen synthetic route.

From a Sulfonyl Chloride: One of the most direct methods involves the reaction of 4-carboxybenzenesulfonyl chloride with a source of difluoromethane. This can be achieved by reacting the sulfonyl chloride with difluoromethane gas in the presence of a base. Alternatively, difluorocarbene, generated in situ from precursors like sodium chlorodifluoroacetate, can react with a sulfinate salt (4-sulfinatobenzoic acid) to form the difluoromethyl sulfone.

| Precursor | Reagent | Conditions |

| 4-Carboxybenzenesulfonyl chloride | Difluoromethane (gas), Triethylamine | Anhydrous polar solvent |

| Sodium 4-sulfinatobenzoate | Sodium chlorodifluoroacetate | DMF, heat |

Difluoromethylation of a Thiol: As mentioned in section 2.2.2, a 4-mercaptobenzoic acid derivative can be difluoromethylated. Reagents such as difluorobromomethane or difluorochloromethane can be used in the presence of a base.

| Precursor | Reagent | Base | Solvent |

| 4-Mercaptobenzoic acid | CHBrF₂ | K₂CO₃ | DMF |

This array of synthetic strategies provides flexibility in the preparation of 4-(difluoromethanesulfonyl)-benzoic acid, allowing for the selection of the most efficient route based on the availability and cost of starting materials, as well as desired scale and purity.

Indirect Electrochemical Synthesis Methods

While direct electrochemical synthesis of this compound has not been extensively detailed in the literature, indirect electrochemical methods offer a promising and sustainable alternative to traditional chemical synthesis. These methods typically involve the use of a redox mediator that is electrochemically regenerated, which in turn performs the desired chemical transformation. This approach can often be conducted under milder conditions and with greater selectivity.

In the context of synthesizing aryl difluoromethyl sulfones, an indirect electrochemical approach could conceptually involve the electro-generation of a difluoromethylating agent or the activation of a precursor to the sulfonyl group. For instance, a common strategy in electrochemical fluorination involves the generation of a potent oxidizing agent or a radical species that facilitates the introduction of the fluorine-containing moiety.

One plausible, though not yet specifically reported for this compound, indirect pathway could be analogous to the synthesis of other aryl sulfones where a mediator like the Ce(IV)/Ce(III) or Mn(III)/Mn(II) redox couple is used. In such a system, the metallic mediator is anodically oxidized to its higher oxidation state. This oxidized species can then react with a suitable sulfur-containing precursor and an aromatic substrate to form the desired sulfone, after which the reduced mediator is re-oxidized at the anode to continue the catalytic cycle.

Another potential indirect electrochemical route could involve the generation of a difluoromethyl radical (•CF2H) from a precursor such as sodium difluoromethanesulfinate (HCF2SO2Na). The electrochemically generated radical could then be trapped by a suitable aromatic precursor to form the desired product. While this has been demonstrated for other classes of organic molecules, its specific application to 4-carboxy-benzenesulfinate or a related precursor to generate this compound remains an area for further research.

The key advantage of these indirect methods lies in avoiding the direct and often harsh conditions required for traditional sulfonylation or fluorination reactions, potentially leading to higher yields, better functional group tolerance, and a more environmentally friendly process.

Advanced Derivatization and Functionalization Strategies for this compound

The presence of three distinct functional regions—the carboxylic acid, the aromatic ring, and the difluoromethanesulfonyl group—makes this compound a versatile scaffold for the synthesis of more complex molecules.

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions, leading to a wide array of esters and amides with potential applications in medicinal chemistry and materials science.

Esterification: Standard esterification methods are readily applicable to this compound. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

| Alcohol | Catalyst | Conditions | Product | General Yield Range |

| Methanol | H₂SO₄ | Reflux | Methyl 4-(Difluoro-methanesulfonyl)-benzoate | High |

| Ethanol | HCl (gas) | Room Temp to Reflux | Ethyl 4-(Difluoro-methanesulfonyl)-benzoate | Good to High |

| Isopropanol | TsOH | Toluene, Dean-Stark | Isopropyl 4-(Difluoro-methanesulfonyl)-benzoate | Moderate to High |

Amidation: The synthesis of amides from this compound can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions.

| Amine | Coupling Reagent | Conditions | Product | General Yield Range |

| Aniline | SOCl₂, then amine | Pyridine, 0°C to RT | N-phenyl-4-(Difluoro-methanesulfonyl)-benzamide | Good to High |

| Benzylamine | EDC, HOBt | DMF, Room Temp | N-benzyl-4-(Difluoro-methanesulfonyl)-benzamide | High |

| Morpholine | (COCl)₂, then amine | CH₂Cl₂, Room Temp | (4-(Morpholinosulfonyl)phenyl)(difluoro)methane | Good to High |

The electron-withdrawing nature of both the carboxylic acid and the difluoromethanesulfonyl group deactivates the aromatic ring towards electrophilic substitution. These reactions, if they proceed, will be directed to the meta-positions relative to both groups (i.e., positions 3 and 5).

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivated ring, harsh conditions such as elevated temperatures may be required, which could lead to side reactions. The primary product would be 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid.

Halogenation: Halogenation, such as bromination or chlorination, would require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would also be expected to occur at the meta-position.

Amination: Direct amination of the aromatic ring is challenging. A more feasible approach would be to first introduce a nitro group and then reduce it to an amino group, for example, using tin(II) chloride or catalytic hydrogenation.

The difluoromethanesulfonyl group is generally robust and less prone to transformations compared to the carboxylic acid or the aromatic ring. However, under specific conditions, some reactions can be envisaged. Reductive desulfonylation, which would remove the entire sulfonyl group, is a possibility using strong reducing agents, though this would fundamentally alter the nature of the molecule. Transformations involving the C-F bonds of the difluoromethyl group are generally difficult to achieve without affecting other parts of the molecule.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly processes.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of aryl sulfones, several greener catalytic systems have been explored.

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and allow for catalyst recycling. For instance, metal oxides or metals supported on materials like silica, alumina, or polymers can be used for sulfonylation reactions.

Biocatalysis: While not yet reported for this specific compound, enzymatic catalysis offers a highly selective and environmentally benign approach. Enzymes such as oxidases could potentially be used in the synthesis of the sulfone from a corresponding thioether precursor under mild aqueous conditions.

Photocatalysis: Visible-light photocatalysis is an emerging green technology that can promote a variety of organic transformations under mild conditions. The development of photocatalytic methods for the synthesis of difluoromethylated compounds is an active area of research and could provide a sustainable route to this compound.

The use of greener solvents, such as water, supercritical fluids, or ionic liquids, in conjunction with these advanced catalytic systems, can further reduce the environmental impact of the synthesis of this important chemical compound.

Solvent Selection and Reaction Medium Optimization

The strategic selection of an appropriate solvent or solvent system is a critical parameter in the synthesis of this compound and its advanced congeners. The reaction medium exerts a profound influence on various aspects of the synthetic process, including reaction rates, yields, selectivity, and the stability of reactants, intermediates, and products. Optimization of the solvent system is, therefore, essential for developing efficient, scalable, and environmentally sustainable synthetic methodologies.

The synthesis of the core aryl difluoromethyl sulfone structure, central to this compound, typically involves key transformations such as the formation of a carbon-sulfur bond followed by an oxidation step, or the direct introduction of the difluoromethanesulfonyl moiety. The choice of solvent is tailored to the specific requirements of each of these synthetic stages.

In the context of preparing aryl difluoromethyl sulfones via the oxidation of precursor aryl difluoromethyl thioethers, the solvent must be inert to the oxidizing agent while facilitating the desired transformation. A notable example is the switchable synthesis of aryl sulfones and sulfoxides, where dipropylene glycol dimethyl ether (DPDME) serves as both the solvent and a promoter in the presence of O2 or air as the oxidant. organic-chemistry.org In such systems, the reaction temperature, in conjunction with the solvent, dictates the chemoselectivity, with higher temperatures generally favoring the formation of the sulfone over the sulfoxide (B87167). organic-chemistry.orgresearchgate.net For more conventional oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, chlorinated solvents such as methylene (B1212753) chloride or chloroform (B151607) are often employed due to their inertness and ability to solubilize the reactants. orgsyn.org

Another significant route involves the reaction of sulfinate salt precursors with a suitable difluoromethylating agent. In these reactions, polar aprotic solvents are frequently the medium of choice. For instance, in multicomponent coupling reactions to generate aryl difluoromethyl sulfones, dimethylformamide (DMF) has been utilized effectively. rsc.org DMF's high dielectric constant can stabilize charged intermediates and promote nucleophilic substitution reactions. Similarly, the synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone is conducted in DMF at low temperatures, highlighting the solvent's role in controlling reactivity and ensuring the stability of the reactants. nih.gov

The optimization process for solvent selection often involves screening a range of solvents with varying polarities and properties. The following interactive table summarizes various solvents employed in the synthesis of analogous aryl difluoromethyl sulfones, showcasing the diversity of reaction media and their impact on reaction outcomes.

| Reaction Type | Precursor(s) | Reagent(s) | Solvent | Key Observation/Outcome | Reference |

|---|---|---|---|---|---|

| Oxidation | Aryl difluoromethyl thioether | O2/Air | Dipropylene glycol dimethyl ether (DPDME) | Solvent acts as a promoter; temperature controls selectivity between sulfoxide and sulfone. | organic-chemistry.org |

| Oxidation | Fluoromethyl phenyl sulfide | m-CPBA or Oxone | Methylene chloride or Chloroform | Standard inert solvent for oxidation reactions. | orgsyn.org |

| Azidation | Difluoromethyl phenyl sulfone | Tosyl azide, t-BuOK | Dimethylformamide (DMF) | Effective for the reaction at low temperatures (-50 °C). | nih.gov |

| gem-Difluoroolefination | Difluoromethyl 2-pyridyl sulfone & Carbonyl compound | t-BuOK | Dimethylformamide (DMF) | Reaction proceeds efficiently at low temperatures (-50 °C to -40 °C). | rsc.org |

| Multicomponent Coupling | Aryl halide, Thiourea dioxide, ClCF2H | PdCl2(dppf), DABCO | Not specified in abstract, but such reactions often use polar aprotic solvents. | Yields corresponding difluoromethyl sulfones. | chinesechemsoc.org |

Ultimately, the optimal reaction medium for the synthesis of this compound and its congeners will depend on the specific synthetic route chosen. A systematic approach to solvent screening, considering factors such as reactant solubility, reaction kinetics, product stability, and downstream processing, is crucial for the development of a robust and efficient manufacturing process.

Mechanistic Investigations and Reactivity Profiling of 4 Difluoro Methanesulfonyl Benzoic Acid Systems

Electronic Effects of the 4-(Difluoro-methanesulfonyl) Substituent on Benzoic Acid Reactivity

The electronic character of a substituent on an aromatic ring is a primary determinant of the molecule's reactivity. This is typically understood through a combination of inductive and resonance effects.

The 4-(difluoro-methanesulfonyl) group, -SO₂CF₂H, is a potent electron-withdrawing group (EWG). This characteristic stems from two main contributions:

Inductive Effect (-I): The sulfonyl group (-SO₂-) is inherently electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is significantly amplified by the presence of two fluorine atoms on the adjacent methyl group. Fluorine, being the most electronegative element, strongly pulls electron density away from the rest of the substituent and, by extension, from the aromatic ring.

Resonance Effect (-R): The sulfonyl group can participate in resonance, pulling electron density from the benzene (B151609) ring into the S-O bonds. This delocalization of pi-electrons further reduces the electron density on the aromatic system.

Together, these effects substantially decrease the electron density of the benzene ring. In the context of electrophilic aromatic substitution, which relies on the attack of a positive electrophile on the electron-rich pi-system of the ring, this reduction in electron density has a strong deactivating effect. Consequently, 4-(difluoro-methanesulfonyl)-benzoic acid is significantly less reactive towards electrophilic substitution than unsubstituted benzoic acid. The substituent directs incoming electrophiles primarily to the meta-position relative to itself, as the ortho and para positions are more strongly deactivated.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻), formed upon deprotonation. Electron-withdrawing groups enhance acidity by stabilizing this negative charge.

The strong electron-withdrawing nature of the 4-(difluoro-methanesulfonyl) substituent effectively pulls electron density away from the carboxylic acid group and delocalizes the negative charge of the resulting carboxylate anion. This stabilization of the conjugate base facilitates the release of the proton (H⁺), making this compound a stronger acid than benzoic acid itself. This is reflected in a lower acid dissociation constant (pKa) value. While the experimental pKa can vary slightly with measurement conditions, predicted values are notably lower than that of the parent compound.

| Compound | Substituent at Para-position | Predicted pKa |

|---|---|---|

| Benzoic Acid | -H | ~4.20 |

| This compound | -SO₂CF₂H | ~3.34 |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic studies on the transformations of this compound are not extensively available in peer-reviewed literature. However, the principles governing such analyses can be discussed in the context of substituted benzoic acids.

Kinetic studies would involve measuring the rate of reactions, such as esterification or amidation of the carboxylic acid group, to determine rate constants and reaction orders. Such studies would likely show that the reactivity of the carboxylic acid group itself is influenced by the electronic effects of the para-substituent.

Thermodynamic analyses focus on the energy changes during a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For example, studies on the solvation of substituted benzoic acids show how substituents affect interactions with the solvent, which in turn influences solubility and reaction equilibria. jbiochemtech.com For this compound, its polarity and the potential for hydrogen bonding involving the sulfonyl oxygens and the acidic proton would be key factors in its thermodynamic behavior in different solvents.

Stereochemical Aspects in Reactions Involving this compound Derivatives

There is limited specific information in the public domain regarding stereochemical aspects of reactions involving this compound derivatives. Generally, stereochemistry becomes a critical factor when a chiral center is present in the molecule or is formed during a reaction.

Reactions involving the achiral this compound would not inherently introduce stereochemical complexity unless other reactants or catalysts are chiral. If this molecule were used as a building block in a larger synthesis, its derivatives could be involved in stereoselective reactions. For instance, the reduction of a ketone derivative could be performed with a chiral reducing agent to produce a specific enantiomer of an alcohol. However, specific examples or detailed studies focusing on the influence of the 4-(difluoro-methanesulfonyl) group on the stereochemical outcome of such reactions have not been widely reported.

Computational Chemistry and Theoretical Modeling of 4 Difluoro Methanesulfonyl Benzoic Acid

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with the surrounding environment. While specific MD studies on 4-(Difluoro-methanesulfonyl)-benzoic acid are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds such as benzoic acid and its derivatives. rsc.org

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the C-S and S-C bonds of the difluoromethanesulfonyl group and the C-C bond connecting the carboxylic acid group to the phenyl ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. It is expected that the bulky and highly polar difluoromethanesulfonyl group will significantly influence the rotational barrier and the preferred orientation of the substituents. A combined crystallographic and computational analysis of similar α-fluoro sulfur motifs has demonstrated the importance of hyperconjugative donor-acceptor interactions in achieving conformational control. nih.gov

Solvent Effects:

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing insights into solvation thermodynamics and the structure of the solvent shell around the solute. In polar solvents, strong hydrogen bonding is expected between the carboxylic acid group and solvent molecules. The difluoromethanesulfonyl group, with its electronegative fluorine and oxygen atoms, will also participate in dipole-dipole interactions. Studies on similar molecules like 4-fluorobenzoic acid have shown that solvent properties, particularly the hydrogen bond acceptor propensity, play a key role in solubility. bohrium.com The dissolution process for similar compounds in various solvents has been shown to be spontaneous and entropy-driven. bohrium.com

The table below, extrapolated from typical data obtained in MD simulations for similar aromatic acids, illustrates how different solvents could influence key intermolecular interaction energies for this compound.

| Solvent | Dielectric Constant | Predominant Solute-Solvent Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Water | 78.5 | Hydrogen Bonding, Dipole-Dipole | -15 to -25 |

| Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | -10 to -20 |

| Acetone | 20.7 | Dipole-Dipole | -5 to -10 |

| Chloroform (B151607) | 4.8 | Dipole-Dipole, van der Waals | -2 to -5 |

| Hexane | 1.9 | van der Waals | -1 to -3 |

Note: These are estimated values based on general principles and data for analogous compounds.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are based on quantum mechanics, are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can elucidate its electronic structure and predict how it will behave in different chemical environments.

Reactivity:

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the difluoromethanesulfonyl group. This effect is expected to increase the acidity of the carboxylic acid proton compared to benzoic acid. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute properties like the pKa, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack. The difluoromethanesulfonyl group can be a target for nucleophilic substitution under certain conditions.

Selectivity:

Computational modeling can predict the selectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the model can predict the preferred position of attack on the aromatic ring. Due to the deactivating nature of both the carboxylic acid and the difluoromethanesulfonyl groups, such reactions would be challenging. However, theoretical models can calculate the activation energies for substitution at different positions to determine the most likely product.

The following table presents hypothetical results from a DFT calculation to predict the most likely sites for electrophilic and nucleophilic attack on the aromatic ring of this compound based on calculated atomic charges.

| Atom Position on Ring | Calculated Mulliken Charge (a.u.) | Predicted Reactivity |

| C1 (ipso-COOH) | +0.25 | Low |

| C2/C6 (ortho) | +0.10 | Favorable for Nucleophilic Attack |

| C3/C5 (meta) | -0.05 | Favorable for Electrophilic Attack |

| C4 (ipso-SO2CHF2) | +0.35 | Low |

Note: These values are hypothetical and serve to illustrate the type of data generated from in silico predictions.

Machine Learning Approaches in Predicting Properties and Synthesis Outcomes for this compound Analogs

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reaction outcomes, accelerating the discovery of new molecules and synthetic routes. nih.gov

Predicting Properties:

For analogs of this compound, ML models can be trained on existing data to predict a wide range of properties. These quantitative structure-property relationship (QSPR) models can predict physicochemical properties like solubility, melting point, and lipophilicity, as well as biological activities. researchgate.net By representing the molecular structure using various descriptors, ML algorithms can learn the complex relationships between structure and property. nih.gov

Predicting Synthesis Outcomes:

Machine learning is also transforming synthetic chemistry. nih.gov ML models can predict the outcome of a chemical reaction, including the product structure and yield. nih.gov For the synthesis of analogs of this compound, these models can help chemists choose the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield of the desired product. researchgate.net Retrosynthesis prediction tools, powered by AI, can suggest synthetic pathways for novel analogs by learning from vast databases of known chemical reactions. engineering.org.cnchemrxiv.org

The table below illustrates a hypothetical output from a machine learning model designed to predict the solubility of various analogs of this compound with different substituents on the aromatic ring.

| Analog Substituent | Molecular Descriptors (Example) | Predicted Aqueous Solubility (mg/L) |

| -H (parent compound) | MolWeight: 238.17, TPSA: 79.99 | 550 |

| 2-Nitro | MolWeight: 283.17, TPSA: 125.75 | 320 |

| 3-Amino | MolWeight: 253.19, TPSA: 106.01 | 780 |

| 2,6-Dichloro | MolWeight: 307.06, TPSA: 79.99 | 150 |

Note: The molecular descriptors and predicted solubility values are for illustrative purposes to demonstrate the application of machine learning.

Advanced Research Applications and Potential of 4 Difluoro Methanesulfonyl Benzoic Acid in Chemical Sciences

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-(Difluoro-methanesulfonyl)-benzoic acid is highly valued in synthetic organic chemistry as a crucial intermediate for constructing complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid group and a difluoromethanesulfonyl group, allows for a wide range of chemical transformations.

The molecular framework of this compound serves as a foundational scaffold for the development of new therapeutic and agrochemical agents. cymitquimica.com Substituted benzoic acids are well-established building blocks in medicinal chemistry. researchgate.netglobalscientificjournal.comnih.gov The introduction of the difluoromethanesulfonyl moiety can significantly enhance the biological activity of derivative compounds by improving their binding affinity to target proteins and modifying metabolic stability.

Research has shown that this compound can act as an intermediate in the synthesis of various pharmaceuticals. lookchem.com For instance, its structural features are being explored for their potential to interact with proteins involved in bacterial resistance, suggesting a pathway to new antimicrobial drugs. The difluoromethanesulfonyl group is a key pharmacophore that can modulate properties such as lipophilicity and cell membrane permeability, which are critical for the efficacy of drug candidates.

Beyond life sciences, this compound is a promising building block for the creation of advanced functional materials. Benzoic acid derivatives are utilized in on-surface synthesis to create well-defined molecular architectures like dimers and linear or zigzag rows of molecules. researchgate.net The unique electronic and physical properties imparted by the difluoromethanesulfonyl group can be harnessed to develop specialty polymers and chemicals with tailored characteristics.

The incorporation of this fluorinated moiety can enhance thermal stability, chemical resistance, and specific optical or electronic properties in the resulting materials. This makes it a candidate for applications in materials science, where novel compounds with precise functionalities are in high demand.

Development of Novel Reagents and Catalysts Utilizing the Difluoromethanesulfonyl Moiety

The difluoromethanesulfonyl group is an emerging fluorinated motif in synthetic chemistry. The design of new reagents and methodologies for the direct incorporation of such groups is an active area of research. frontiersin.org this compound can serve as a stable platform for developing novel reagents designed to transfer the difluoromethanesulfonyl moiety to other molecules.

The unique reactivity of the -SO₂CF₂H group can be exploited in catalyst design. The strong electron-withdrawing properties can influence the electronic environment of a catalytic center, potentially leading to new catalysts with enhanced activity or selectivity for a variety of organic transformations.

Applications in Chemical Biology Research (e.g., probe development for mechanistic studies of enzyme inhibition)

In the realm of chemical biology, this compound and its derivatives are valuable tools for dissecting complex biological processes. The development of selective inhibitors is a powerful method for assigning functions to enzymes within their native biological systems. nih.gov

This compound has been investigated for its potential to inhibit eukaryotic initiation factor 4E (eIF4E), a protein linked to cancer progression, highlighting its relevance in developing new therapeutic strategies. Furthermore, it has been identified as a "Protein Degrader Building Block," indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for targeted protein degradation. calpaclab.com Derivatives of this acid can be functionalized to create chemical probes for activity-based protein profiling (ABPP), a chemical proteomic strategy used to identify and characterize enzyme function and inhibition in complex biological samples. nih.gov

| Research Area | Specific Application of this compound | Potential Impact |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for novel drug candidates with enhanced binding affinity and metabolic stability. | Development of new treatments for bacterial infections and cancer. |

| Functional Materials | Building block for specialty polymers and chemicals with improved thermal and chemical resistance. researchgate.net | Creation of advanced materials for electronics and other high-performance applications. |

| Chemical Biology | Scaffold for enzyme inhibitors and chemical probes for activity-based protein profiling (ABPP). nih.gov | Elucidation of enzyme function and development of targeted therapies. nih.gov |

| Protein Degradation | Identified as a building block for constructing protein degraders (e.g., PROTACs). calpaclab.com | Advancement of novel therapeutic modalities for various diseases by targeting specific proteins for destruction. |

Future Directions and Emerging Research Areas for this compound Chemistry

The versatility of this compound positions it at the forefront of several emerging research areas. Future work will likely focus on expanding its application in medicinal chemistry, including the synthesis of more complex and potent drug candidates targeting a wider range of diseases. Its role as a building block for PROTACs is a particularly promising avenue for oncology and beyond.

In materials science, the systematic exploration of polymers and specialty chemicals derived from this compound could lead to new materials with unique properties. Further research into the development of novel synthetic reagents and catalysts based on the difluoromethanesulfonyl moiety will continue to enrich the toolkit of synthetic chemists. frontiersin.org As techniques in chemical biology become more sophisticated, the design of highly specific chemical probes derived from this compound will enable deeper insights into the intricate mechanisms of enzyme function and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity analysis methods for 4-(Difluoro-methanesulfonyl)-benzoic acid?

- Synthesis : Common approaches include sulfonylation of benzoic acid derivatives using difluoromethanesulfonyl chloride under anhydrous conditions. Reaction optimization may involve temperature control (e.g., 0–25°C) and catalysts like pyridine to enhance selectivity .

- Purity Analysis : High-performance liquid chromatography (HPLC) coupled with LC-MS is recommended for quantitative analysis. For structural validation, use H/F NMR and FT-IR spectroscopy to confirm functional groups and fluorine substitution patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : H NMR (to confirm aromatic protons) and F NMR (to verify difluoromethanesulfonyl groups).

- FT-IR : Identify characteristic peaks for sulfonyl (S=O, ~1350–1160 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups.

- LC-MS : Determine molecular weight and detect impurities using high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonyl group.

- Handling : Use glove boxes or fume hoods to avoid moisture exposure. Conduct stability tests under varying pH and temperature conditions to assess degradation thresholds .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural determination be resolved?

- Methodology :

Use SHELXL for refinement, leveraging its robust algorithms for handling twinned or high-resolution data .

Cross-validate results with SIR97 , which integrates direct methods and least-squares refinement for improved accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.